N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a tert-butyl group, a pyrimidinylamino moiety, and an azetidine ring, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,3-diamines and haloalkanes under basic conditions.
Introduction of the Pyrimidinylamino Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with the azetidine intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide has several applications across different scientific disciplines:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-3-(pyridin-2-ylamino)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(tert-butyl)-3-(pyrimidin-4-ylamino)azetidine-1-carboxamide: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.
Uniqueness
N-(tert-butyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-tert-butyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-12(2,3)16-11(18)17-7-9(8-17)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQCJNFWVFGTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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